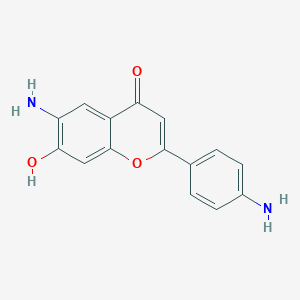

4/',6-Diamino-7-hydroxyflavone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

199460-11-2 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

6-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |

InChI |

InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |

InChI Key |

JKXGGRIZDZVVAH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |

Synonyms |

4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research of 4 ,6 Diamino 7 Hydroxyflavone

Chemical Synthesis Approaches for Diaminoflavone Derivatives

The synthesis of diaminoflavone derivatives is a field of active research, employing a variety of chemical strategies to introduce amino functionalities onto the flavone (B191248) scaffold. These approaches range from the reduction of nitro precursors to sophisticated catalytic coupling reactions.

Reduction Strategies of Nitroflavone Precursors

A prevalent and classical method for the synthesis of aminoflavones involves the chemical reduction of corresponding nitroflavone precursors. mdpi.comnih.gov This strategy is widely adopted due to the commercial availability of various nitro-substituted aromatic compounds that can serve as starting materials. The core of this method lies in the initial synthesis of a nitroflavone, which is then subjected to reduction to yield the desired aminoflavone. nih.gov

The synthesis of the nitroflavone intermediate typically begins with a nitro-substituted 2-hydroxyacetophenone, which undergoes condensation with a benzoyl chloride derivative. The resulting diketone intermediate is then cyclized under acidic conditions to form the nitroflavone scaffold. nih.gov A variety of reducing agents can be employed for the conversion of the nitro group to an amino group. Catalytic hydrogenation using palladium on charcoal (Pd/C) is a common choice. tu-darmstadt.de Another effective reducing agent is sodium dithionite (B78146) (Na₂S₂O₄), which can be used in a refluxing ethanol/water mixture. mdpi.comresearchgate.net Other metal-based reducing systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, have also been utilized. The choice of reducing agent can be critical, especially when other sensitive functional groups are present in the molecule. nih.gov

A specific example is the synthesis of 6-amino-7-hydroxyflavone, a close structural analog of the target compound. This synthesis starts from 2',4'-dihydroxy-5'-nitroacetophenone. This precursor is first converted to 7-hydroxy-6-nitroflavone, which is then reduced using sodium dithionite to afford the final 6-amino-7-hydroxyflavone. mdpi.com

| Precursor | Reducing Agent | Product | Reference |

| 7-Hydroxy-6-nitroflavone | Sodium dithionite (Na₂S₂O₄) | 6-Amino-7-hydroxyflavone | mdpi.com |

| 5-Hydroxy-4'-nitroflavone | Palladium/charcoal (Pd/C), H₂ | 5-Hydroxy-4'-aminoflavone | tu-darmstadt.de |

| Nitroflavones | Catalytic hydrogenation or metal salts | Aminoflavones | nih.gov |

Multi-step Total Synthesis Pathways for Aminoflavones

Total synthesis provides a versatile platform for the construction of complex aminoflavone derivatives, allowing for precise control over the substitution pattern. These multi-step pathways often involve the assembly of the flavone core from simpler, functionalized aromatic precursors. mdpi.com

One efficient approach to synthesizing diaminoflavones involves a three-step pathway that introduces the amino groups early in the synthetic sequence, thereby avoiding the need for a nitro group reduction step. mdpi.comnih.gov This method begins with the esterification of a diaminobenzoic acid with a substituted 2'-hydroxyacetophenone (B8834). The resulting ester then undergoes a Baker-Venkataraman rearrangement in the presence of a base like potassium hydroxide (B78521) to form a 1,3-diketone intermediate. nih.gov The final step is the acid-catalyzed cyclization of the diketone to yield the diaminoflavone. For instance, 3',4'-diaminoflavone has been synthesized from 3,4-diaminobenzoic acid and 2'-hydroxyacetophenone using this concise route. mdpi.comnih.gov

Another multi-step synthesis was developed for 5,4'-diaminoflavone derivatives. acs.org This pathway involves the condensation of substituted phenols with acetophenones to construct the flavone skeleton, with the amino groups being introduced at various stages, often from nitro or protected amino precursors. acs.org

| Starting Materials | Key Intermediates | Product | Reference |

| 3,4-Diaminobenzoic acid, 2'-Hydroxyacetophenone | 2'-(3,4-Diaminobenzoyloxy)acetophenone, 1-(2-Hydroxyphenyl)-3-(3,4-diaminophenyl)propane-1,3-dione | 3',4'-Diaminoflavone | mdpi.comnih.gov |

| Substituted phenols, Acetophenones | 1,3-Diketones | 5,4'-Diaminoflavone derivatives | acs.org |

Catalytic Coupling Reactions for Amine Functionalization on Flavone Scaffolds

Modern synthetic organic chemistry offers powerful tools for the direct introduction of amino groups onto aromatic rings through catalytic cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has emerged as a significant method for forming carbon-nitrogen bonds. researchgate.net This reaction allows for the coupling of an amine with a halogenated or triflated flavone, providing a direct route to aminoflavones. mdpi.comresearchgate.net

This strategy is particularly useful for late-stage functionalization of the flavone scaffold. For example, 6-bromoflavone (B74378) has been successfully coupled with various amines, including n-hexylamine and aniline (B41778) derivatives, using a palladium catalyst to afford the corresponding 6-aminoflavone (B1602494) derivatives. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and good functional group tolerance.

Another palladium-catalyzed approach is aminocarbonylation, where a 3-iodoflavone can react with various amines in the presence of carbon monoxide to produce flavone-3-carboxamides. mdpi.com While this introduces an amide rather than a simple amino group, it represents a valuable catalytic method for functionalizing the flavone core with nitrogen-containing substituents.

| Flavone Substrate | Amine | Catalyst System | Product | Reference |

| 6-Bromoflavone | n-Hexylamine, Anilines | Palladium catalyst | 6-Aminoflavones | researchgate.net |

| 7-Triflate flavone | Primary and secondary amines | Buchwald-Hartwig catalyst | 7-Aminoflavones | google.com |

| 3-Iodoflavone | Various amines | Pd(OAc)₂/XantPhos | Flavone-3-carboxamides | mdpi.com |

Derivatization from Hydroxyflavone Intermediates

Hydroxyflavones serve as versatile and readily available intermediates for the synthesis of aminoflavones. mdpi.com One common strategy involves the conversion of a hydroxyl group into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), which can then be displaced by an amine nucleophile. mdpi.comresearchgate.net This method allows for the regioselective introduction of an amino group at a position that was previously hydroxylated. For example, 3-aminoflavones can be synthesized from 3-hydroxyflavones by first converting the hydroxyl group to a tosyl or mesyl group, followed by reaction with ammonia (B1221849) or primary amines. researchgate.net

A similar strategy has been employed for the synthesis of 7-amino functionalized flavylium (B80283) heterocycles. google.com In this case, the commercially available 7-hydroxyflavone (B191518) is first treated with trifluoromethanesulfonic anhydride (B1165640) to form the corresponding 7-triflate flavone. This triflate is a highly reactive intermediate that can readily participate in Buchwald-Hartwig cross-coupling reactions with a variety of amines to yield the desired 7-aminoflavone (B95576) derivatives. google.com

| Hydroxyflavone Intermediate | Reagents | Key Intermediate | Product | Reference |

| 3-Hydroxyflavone | Tosyl chloride or Mesyl chloride, then Amine | 3-Tosyloxyflavone or 3-Mesyloxyflavone | 3-Aminoflavone | researchgate.net |

| 7-Hydroxyflavone | Trifluoromethanesulfonic anhydride, then Amine | 7-Triflate flavone | 7-Aminoflavone | google.com |

Targeted Synthesis of 4',6-Diamino-7-hydroxyflavone

The targeted synthesis of 4',6-diamino-7-hydroxyflavone requires a synthetic plan that can regioselectively introduce three specific functional groups onto the flavone skeleton: a hydroxyl group at C7, and amino groups at C6 and C4'. While a direct, one-pot synthesis is unlikely, a multi-step approach combining the strategies discussed above would be necessary.

Regioselective Introduction of Amino and Hydroxyl Groups

Achieving the specific substitution pattern of 4',6-diamino-7-hydroxyflavone necessitates precise control over the regiochemistry of the reactions. The synthesis would likely start with precursors that already contain some of the required functionalities or groups that can be readily converted into them.

A plausible synthetic route could commence with a suitably substituted acetophenone (B1666503) for the A-ring and a substituted benzaldehyde (B42025) or benzoic acid for the B-ring. For the A-ring, a starting material like 2',4'-dihydroxy-5'-nitroacetophenone is a logical choice, as it contains the precursors for the 6-amino and 7-hydroxy groups. mdpi.com For the B-ring, a 4-nitro-substituted precursor, such as 4-nitrobenzoyl chloride or 4-nitroacetophenone, would be used to introduce the 4'-amino group precursor.

The synthesis could proceed via a Baker-Venkataraman rearrangement and subsequent cyclization to form a dinitro-hydroxyflavone intermediate (e.g., 7-hydroxy-6,4'-dinitroflavone). The final step would be the simultaneous reduction of both nitro groups to yield the target compound, 4',6-diamino-7-hydroxyflavone. The choice of reducing agent would be critical to ensure the complete reduction of both nitro groups without affecting other parts of the molecule.

The synthesis of the closely related 6-amino-7-hydroxyflavone has been successfully achieved, demonstrating the feasibility of regioselectively functionalizing the 6 and 7 positions of the A-ring. mdpi.com The key step in this synthesis is the nitration of 2',4'-dihydroxyacetophenone, which selectively occurs at the 5'-position due to the directing effects of the hydroxyl groups. This 5'-nitro group ultimately becomes the 6-amino group in the final flavone. The 4'-amino group would be introduced using a B-ring precursor that is already functionalized with a nitro group at the para-position.

| Synthetic Step | Description | Key Feature | Reference |

| Precursor Selection | Use of 2',4'-dihydroxy-5'-nitroacetophenone and a 4-nitro-substituted B-ring precursor. | Introduces the necessary functionalities in their precursor forms (nitro and hydroxyl). | mdpi.com |

| Flavone Core Formation | Condensation and cyclization to form the dinitro-hydroxyflavone skeleton. | Establishes the core structure with the correct substitution pattern of precursors. | nih.gov |

| Reduction | Simultaneous reduction of the two nitro groups to amino groups. | Final step to yield the target compound. Requires a robust reduction method. | tu-darmstadt.demdpi.com |

Unraveling the Synthesis and Derivatization of 4',6-Diamino-7-hydroxyflavone: A Research Perspective

The synthesis and chemical modification of flavonoids, a class of naturally occurring compounds renowned for their diverse biological activities, remain a focal point of extensive research. Within this class, aminoflavonoids have garnered significant attention due to the isosteric relationship between amino and hydroxyl groups, which can profoundly influence their physicochemical and pharmacological properties. This article delves into the synthetic methodologies and chemical derivatization research surrounding a specific, yet under-documented compound: 4',6-Diamino-7-hydroxyflavone. While direct and extensive research on this particular flavone is limited, this review extrapolates from synthetic strategies for analogous compounds to outline potential pathways for its synthesis and functional group modification.

The synthesis of aminoflavonoids typically involves multi-step processes, with the introduction of amino groups often achieved through the reduction of corresponding nitroflavones. This approach is a cornerstone in the synthesis of various aminoflavone derivatives. mdpi.comnih.govmdpi.com

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and ensuring the purity of the final product. Key factors that are typically manipulated include the choice of solvent, catalyst, reaction temperature, and reaction time. nih.govmdpi.com For the synthesis of diaminoflavones, the selection of the reducing agent for the nitro groups is a critical step. Common reducing agents include tin(II) chloride (SnCl2) and catalytic hydrogenation using palladium on carbon (Pd/C).

Table 1: Hypothetical Reaction Parameters for the Synthesis of 4',6-Diamino-7-hydroxyflavone via Reduction of a Dinitro Precursor

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reducing Agent | SnCl₂/HCl | H₂/Pd-C | Na₂S₂O₄ |

| Solvent | Ethanol | Ethyl Acetate | Ethanol/Water |

| Temperature | Reflux | Room Temperature | Reflux |

| Reaction Time | 4-6 hours | 12-24 hours | 2-4 hours |

| Purity | Moderate to High | High | Moderate |

| Yield | Good | Excellent | Good |

This table is illustrative and based on general knowledge of aminoflavone synthesis. Actual optimal conditions would require experimental validation.

Structural Modifications and Analog Synthesis of 4',6-Diamino-7-hydroxyflavone for Research

The structural modification of the flavone scaffold is a key strategy to explore structure-activity relationships and develop new derivatives with enhanced properties. This involves the systematic variation of substituents on both the A and B rings.

Systematic Variation of Amino Substituents

For instance, N-acylation can be readily achieved by treating the diaminoflavone with an appropriate acyl chloride or anhydride in the presence of a base. Alkylation can be performed using alkyl halides. The Buchwald-Hartwig amination reaction offers a versatile method for creating a diverse library of N-arylated aminoflavones. preprints.orgjchps.com

Table 2: Potential Derivatives from Systematic Variation of Amino Substituents

| Reagent/Reaction | Resulting Functional Group | Potential Change in Properties |

| Acetic Anhydride | Acetamido (-NHCOCH₃) | Decreased basicity, altered solubility |

| Alkyl Halide (e.g., CH₃I) | Methylamino (-NHCH₃) or Dimethylamino (-N(CH₃)₂) | Increased lipophilicity, altered basicity |

| Aryl Halide/Buchwald-Hartwig | Arylamino (-NHAr) | Introduction of diverse aromatic moieties |

| Aldehyde/Ketone | Schiff Base (-N=CHR) | Potential for further functionalization |

Exploration of Hydroxyl Group Chemical Modifications

The 7-hydroxyl group is another key site for structural modification. Its phenolic nature allows for reactions such as etherification and esterification. Protecting group strategies are often employed to selectively modify other parts of the molecule while leaving the hydroxyl group intact, or vice versa. karazin.ua

Esterification can be achieved by reacting the flavone with an acyl chloride or carboxylic acid under appropriate conditions. mdpi.com Etherification, typically performed using an alkyl halide in the presence of a base, can introduce a variety of alkyl or substituted alkyl groups at the 7-position. These modifications can significantly impact the compound's solubility and ability to interact with biological targets.

Table 3: Potential Derivatives from Hydroxyl Group Modification

| Reagent/Reaction | Resulting Functional Group | Potential Change in Properties |

| Acyl Chloride/Anhydride | Ester (-OCOR) | Increased lipophilicity, prodrug potential |

| Alkyl Halide/Base | Ether (-OR) | Increased metabolic stability, altered solubility |

| Cinnamic Acid Derivatives | Cinnamate Ester | Introduction of a UV-active chromophore |

| Glycosylation Reagents | Glycoside (-O-Sugar) | Increased water solubility |

Structure Activity Relationship Sar and Computational Studies of 4 ,6 Diamino 7 Hydroxyflavone

Structural Determinants of Biological Activity in Aminoflavone Scaffolds

The core flavone (B191248) structure, consisting of two phenyl rings (A and B) linked by a heterocyclic pyrone ring (C), provides a versatile scaffold for chemical modification. The introduction of amino (-NH2) and hydroxyl (-OH) groups into this framework can dramatically influence biological outcomes. These functional groups can serve as hydrogen bond donors and acceptors, engage in electrostatic interactions, and alter the molecule's solubility and ability to chelate metal ions.

The position of amino groups on the flavone skeleton is a critical determinant of biological activity. It is suggested that amino groups can behave similarly to hydroxyl groups as hydrogen bond donors and acceptors, potentially enhancing interactions with biological targets. The introduction of amino groups can also increase the aqueous solubility of the flavonoid, a desirable characteristic for therapeutic agents.

Research indicates that the amino group plays a vital role in the molecular recognition by target enzymes. For instance, studies on a series of aminoflavones as inhibitors of protein tyrosine kinases p56lck, EGFr, and p60v-src revealed that the amino group was essential for activity, as the corresponding nitroflavone analogues were inactive.

The specific location of the amino substituent has a significant impact on potency and selectivity.

4'-Position (B-Ring): An amino group at the 4'-position has been shown to be favorable for certain activities. For example, 4′-amino-6-hydroxyflavone was identified as a potent inhibitor of protein tyrosine kinase.

6-Position (A-Ring): The 6-position is another key site for substitution. N-benzyl derivatives of 6-aminoflavone (B1602494) have been synthesized and evaluated for anticancer activity, with findings indicating that substitutions on the benzylamino group can modulate potency. Specifically, compounds with electron-withdrawing groups like chloro and bromo on the benzylamino moiety showed potent activity against MCF-7 breast cancer cells.

5- and 7-Positions (A-Ring): A 5,7-diamino substitution pattern has been highlighted as important for activity against the p56lck enzyme.

Computational Approaches to SAR Analysis of 4',6-Diamino-7-hydroxyflavone

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery and medicinal chemistry, MD simulations provide valuable insights into the stability of a ligand-target complex, elucidating the binding modes and the key interactions that govern the affinity between a small molecule, such as a flavone derivative, and its biological target.

The simulation itself calculates the trajectory of each atom in the system by solving Newton's equations of motion. This allows for the observation of the ligand-protein complex's behavior in a simulated physiological environment over a specific period, often on the scale of nanoseconds to microseconds. Key parameters are analyzed to assess the stability of the complex, including:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing significant conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify regions that exhibit higher flexibility or movement. This can highlight which parts of the protein are most affected by the binding of the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Consistent hydrogen bonding is a strong indicator of a stable interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are often used to estimate the binding free energy of the ligand-protein complex. A lower binding free energy indicates a more stable and favorable interaction. For the 7-hydroxyflavone (B191518)/Bcl-2 complex, a binding free energy of -6.3 kcal/mol has been reported, suggesting a strong binding affinity. nih.govresearchgate.net

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, properties, and reactivity of molecules. Time-Dependent DFT (TD-DFT) is an extension of this method used to study excited-state properties and predict electronic absorption spectra.

For 4',6-diamino-7-hydroxyflavone, while direct computational studies are not extensively documented, the electronic properties can be inferred from studies on related flavones, such as 7-hydroxyflavone and other aminoflavones. nih.govmdpi.com DFT calculations are used to optimize the molecular geometry and to determine key electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

The introduction of hydroxyl (-OH) and amino (-NH2) groups, which are strong electron-donating groups, onto the flavone backbone is known to raise the energy of the HOMO and have a smaller effect on the LUMO energy. This leads to a reduction in the HOMO-LUMO energy gap, suggesting that 4',6-diamino-7-hydroxyflavone would be more reactive than the unsubstituted flavone core.

Molecular Electrostatic Potential (MESP): MESP maps are used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The red regions on a MESP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are prone to nucleophilic attack. For 4',6-diamino-7-hydroxyflavone, the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atoms of the amino groups, would be expected to be regions of high negative potential.

TD-DFT and Electronic Spectra: TD-DFT calculations are used to predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. Studies on 7-hydroxyflavone have shown good agreement between TD-DFT simulated spectra and experimental results. nih.gov The presence of the amino groups in 4',6-diamino-7-hydroxyflavone would likely lead to a bathochromic (red) shift in the absorption maxima compared to 7-hydroxyflavone, due to the increased electron delocalization and the stabilization of the excited state.

The following table summarizes the expected effects of the substituents on the electronic properties of the flavone core based on general principles observed in related compounds.

| Property | Effect of -OH at C7 | Effect of -NH2 at C6 | Effect of -NH2 at C4' | Combined Effect in 4',6-Diamino-7-hydroxyflavone |

| HOMO Energy | Increase | Increase | Increase | Significant Increase |

| LUMO Energy | Slight Decrease | Slight Decrease | Slight Decrease | Moderate Decrease |

| HOMO-LUMO Gap | Decrease | Decrease | Decrease | Significant Decrease |

| Electron Density | Increase on A and C rings | Increase on A ring | Increase on B ring | Overall Increased Electron Density |

| Reactivity | Increased | Increased | Increased | Significantly Increased |

| Absorption Maxima (λmax) | Red Shift | Red Shift | Red Shift | Significant Red Shift |

Mechanistic Research on the Biological Activities of 4 ,6 Diamino 7 Hydroxyflavone

Investigation of Cellular Target Interactions

A study by Cushman et al. investigated a series of aminoflavones and found that their inhibitory potency varied based on the substitution pattern. mdpi.com For example, 6,4'-diaminoflavone showed an IC₅₀ value of 8.7 µM against EGFr and 28.8 µM against p60v-src. mdpi.com Another compound, 4'-amino-6-hydroxyflavone, was identified as a potent inhibitor of protein tyrosine kinase activity with an IC₅₀ of 1.2 µM. mdpi.com These findings suggest that aminoflavones as a class are potent modulators of tyrosine kinase activity.

Table 1: Tyrosine Kinase Inhibition by Various Aminoflavones This table presents data for compounds structurally related to 4',6-Diamino-7-hydroxyflavone.

| Compound | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| 4'-Amino-6-hydroxyflavone | Protein Tyrosine Kinase (unspecified) | 1.2 mdpi.com |

| 6,4'-Diaminoflavone | EGFr | 8.7 mdpi.com |

| p60v-src | 28.8 mdpi.com | |

| 5,7,3'-Triamino-6-hydroxyflavone | p56lck | 48 mdpi.com |

| EGFr | 7.8 mdpi.com | |

| p60v-src | 38.4 mdpi.com |

| 5,7,4'-Triaminoflavone-6-hydroxyflavone | p56lck | 18 mdpi.com |

IC₅₀: The half maximal inhibitory concentration.

Direct research on the interaction between 4',6-Diamino-7-hydroxyflavone and Serine/Threonine Kinase 24 (STK24), also known as Mammalian STE20-like protein kinase 3 (MST3), has not been identified. However, a recent 2024 study investigated the parent compound, 7-hydroxyflavone (B191518), and its effects on nonalcoholic fatty liver disease (NAFLD). nih.gov Using reverse target finding and molecular docking techniques, the study identified a robust interaction between 7-hydroxyflavone and STK24. nih.gov Further experiments confirmed that 7-hydroxyflavone could inhibit triglyceride deposition in liver cells (HepG2) through its interaction with STK24. nih.gov This suggests that the flavone (B191248) backbone with a 7-hydroxy group can interact with STK24, though it is unknown how the addition of two amino groups at the 4' and 6 positions would alter this dynamic.

There is no specific research available on the regulatory effects of 4',6-Diamino-7-hydroxyflavone on Pyruvate Kinase M2 (PKM2), a key enzyme in cellular metabolism. researchgate.net However, its parent molecule, 7-hydroxyflavone, has been identified as an inhibitor of PKM2. medchemexpress.com Research indicates that 7-hydroxyflavone inhibits PKM2 activity with an IC₅₀ value of 2.12 μM. medchemexpress.com PKM2 is a critical regulator of glycolysis, and its inhibition is a target of interest in various diseases. researchgate.net The influence of the 4' and 6 amino substitutions on this inhibitory activity has not been documented.

The effect of 4',6-Diamino-7-hydroxyflavone on the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways has not been specifically studied. These pathways are crucial in the metabolism of arachidonic acid to produce pro-inflammatory mediators. nih.govresearchgate.net Research on the parent compound, 7-hydroxyflavone, demonstrates its ability to modulate these pathways. Studies have shown that 7-hydroxyflavone causes a concentration-dependent inhibition of both COX-2 and 5-lipoxygenase (5-LOX). nih.gov

One study reported the specific inhibitory concentrations for 7-hydroxyflavone against these enzymes. medchemexpress.com

Table 2: COX and LOX Inhibition by 7-Hydroxyflavone This table presents data for the parent compound, not 4',6-Diamino-7-hydroxyflavone.

| Enzyme | IC₅₀ |

|---|---|

| Cyclooxygenase-2 (COX-2) | 27 µg/mL medchemexpress.com |

| 5-Lipoxygenase (5-LOX) | 33 µg/mL medchemexpress.com |

These findings indicate that the 7-hydroxyflavone structure is capable of interacting with key enzymes in inflammatory pathways. The impact of amino group additions at the 4' and 6 positions on this activity remains to be investigated.

Enzyme Pathway Perturbation

Aldehyde-Keto Reductase (AKR) Family Inhibition

The aldehyde-keto reductase (AKR) superfamily consists of enzymes that metabolize a wide array of substrates by catalyzing the reduction of carbonyl groups. Inhibition of specific AKR enzymes is a target for various therapeutic areas. Research on the parent molecule, 7-hydroxyflavone, demonstrates its potent inhibitory activity against members of the AKR family, specifically AKR1B1 and AKR1B10.

While direct studies on 4',6-Diamino-7-hydroxyflavone are not prevalent, other flavone derivatives have been investigated as aldose reductase inhibitors, suggesting that the flavone backbone is a viable scaffold for targeting this enzyme family. uclan.ac.uk The introduction of amino groups can significantly alter the electronic and binding properties of the molecule, which could influence its interaction with the AKR active site.

Aromatase (CYP19) and 20alpha-hydroxysteroid dehydrogenase (AKR1C1) Interactions

The parent compound, 7-hydroxyflavone, is a notable inhibitor of both Aromatase (CYP19) and 20alpha-hydroxysteroid dehydrogenase (AKR1C1). Aromatase is a critical enzyme in estrogen biosynthesis, making its inhibitors valuable in oncology. nih.govresearchgate.net Studies have shown that the 7-hydroxyl group on the flavone structure is important for maximal inhibition of aromatase. caldic.com 7-hydroxyflavone acts as a competitive inhibitor of aromatase with a low micromolar efficacy. researchgate.net

The potential for aminoflavonoids in this area is recognized, with various synthetic derivatives, including 5,4'-diamino flavone, being developed as aromatase inhibitors. researchgate.netgrafiati.com This indicates that amino substitutions on the flavone rings are a viable strategy for creating compounds that interact with this enzyme.

Similarly, 7-hydroxyflavone is a potent inhibitor of AKR1C1, an enzyme that reduces progesterone (B1679170) and other steroids. Flavonoids like 7-hydroxyflavone and flavanone (B1672756) naringenin (B18129) have shown inhibitory IC50 values in the low micromolar range against AKR1C1. researchgate.net The precise impact of the 4'- and 6-amino groups on 7-hydroxyflavone's binding affinity and inhibitory capacity for these enzymes requires specific investigation.

Table 1: Inhibitory Activity of 7-Hydroxyflavone on Aromatase (Data based on studies of the parent compound, 7-hydroxyflavone, as a proxy for potential aminoflavonoid activity.)

| Compound | Enzyme Target | Reported IC50 | Reference |

|---|---|---|---|

| 7-Hydroxyflavone | Aromatase (CYP19) | 0.5 µM | researchgate.net |

Nuclear Receptor Binding and Activation Studies (e.g., NR4A1)

The orphan nuclear receptor NR4A1 (also known as Nur77) is an important transcription factor involved in cellular proliferation, apoptosis, and inflammation. A 2023 study demonstrated that the flavone backbone and numerous hydroxylated derivatives are ligands that bind to the ligand-binding domain (LBD) of NR4A1. nih.govmdpi.com The binding affinities (KD values) were found to be highly variable depending on the number and position of the hydroxyl groups, suggesting that hydroxyflavones can act as selective NR4A1 modulators. nih.gov

For instance, interactions of 6-hydroxyflavone (B191506) and 7-hydroxyflavone with the NR4A1 LBD have been confirmed through isothermal titration calorimetry (ITC) assays. mdpi.comresearchgate.net Although 4',6-Diamino-7-hydroxyflavone was not specifically tested in this study, the findings support the hypothesis that the flavone structure is a key pharmacophore for NR4A1 binding. The introduction of amino groups, which act as hydrogen bond donors and acceptors similar to hydroxyl groups, could potentially modulate this interaction. nih.gov

Cellular Response Mechanisms

Oxidative Stress Alleviation Mechanisms (e.g., ROS reduction, antioxidant enzyme levels)

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous pathologies. researchgate.net Flavonoids are well-known for their antioxidant properties. mdpi.comresearchgate.net Studies on 7-hydroxyflavone show it can alleviate oxidative stress. medchemexpress.comnih.gov In one study, 7-hydroxyflavone treatment was found to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and ROS, while increasing the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in HepG2 cells. medchemexpress.com

The presence of amino groups on the flavone skeleton may enhance these antioxidant capabilities. A study on the related compound 3′,4′-diaminoflavone demonstrated a remarkable ROS-scavenging rate of -102.3% in a zebrafish larvae model, highlighting the potent antioxidant potential of di-amino substituted flavones. nih.gov

Investigation of Anti-inflammatory Pathways (e.g., NO, PGE2, TNF-alpha, IL-6 attenuation)

Chronic inflammation contributes to a wide range of diseases. Many flavonoids possess anti-inflammatory properties. researchgate.netremedypublications.com The parent compound, 7-hydroxyflavone, has been shown to inhibit inflammation induced by lipopolysaccharides (LPS) by reducing the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-alpha), and interleukin-6 (IL-6). nih.gov This attenuation is achieved by downregulating the mRNA expression of the enzymes and cytokines responsible for their production, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Research into aminoflavonoids suggests they retain and may even have modulated anti-inflammatory activities. For example, 4′-amino-6-hydroxyflavone is suggested to modulate inflammatory responses through the control of nitric oxide production. mdpi.com This indicates that the core structure of 4',6-Diamino-7-hydroxyflavone is conducive to interacting with inflammatory pathways.

Table 2: Effect of 7-Hydroxyflavone on Pro-inflammatory Mediator Production (Data based on studies of the parent compound, 7-hydroxyflavone, in LPS-stimulated RAW264.7 cells.)

| Mediator | Effect of 7-Hydroxyflavone | Reference |

|---|---|---|

| Nitric Oxide (NO) | Dose-dependent reduction | nih.gov |

| Prostaglandin E2 (PGE2) | Dose-dependent reduction | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent reduction | nih.gov |

| Interleukin-6 (IL-6) | Dose-dependent reduction | nih.gov |

Cell Cycle Progression and Apoptotic Pathway Research (e.g., anti-apoptotic protein binding)

The ability to modulate the cell cycle and induce apoptosis (programmed cell death) is a key mechanism for anti-cancer agents. Various aminoflavonoids have demonstrated cytotoxic effects on cancer cells through these pathways. For instance, a study on 2′-chloro-4′-aminoflavones showed they could induce cell-cycle arrest at the G2/M phase in HepG2 cells. mdpi.com Other studies on different flavonoids have shown the ability to arrest the cell cycle at various phases, including G0/G1 or S phase. nih.govexcli.de

In terms of apoptosis, flavonoids can influence the expression of key regulatory proteins. Research on 6-hydroxyflavone demonstrated that it could attenuate ethanol-induced apoptosis by modulating the expression of the pro-apoptotic protein BAX and the anti-apoptotic protein BCL-2, as well as inhibiting the executioner caspase, Caspase-3. kmu.edu.pk Furthermore, computational docking studies predict that the parent 7-hydroxyflavone molecule could be a promising candidate to inhibit the function of the anti-apoptotic protein Bcl-2. researchgate.net While direct experimental data for 4',6-Diamino-7-hydroxyflavone is needed, the existing research on related aminoflavonoids strongly suggests its potential to interact with and modulate cell cycle and apoptotic machinery. mdpi.com

Advanced Research Methodologies for 4 ,6 Diamino 7 Hydroxyflavone Studies

Analytical Chemistry Techniques for Compound Characterization and Quantification

The precise characterization and quantification of 4',6-Diamino-7-hydroxyflavone rely on a combination of powerful spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's structure, functional groups, and purity.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds like 4',6-Diamino-7-hydroxyflavone. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com Techniques such as Electrospray Ionization (ESI) are commonly coupled with HRMS to analyze flavonoid structures.

In the analysis of flavonoids, HRMS can distinguish between isomers and provide clear insights into the structure of the precursor ions. mdpi.com For a compound like 4',6-Diamino-7-hydroxyflavone, HRMS would confirm its calculated molecular weight. For instance, the related compound 3′,4′-diaminoflavone was confirmed by HRMS, which found a mass of 252.0899, consistent with its calculated mass for the molecular formula C₁₅H₁₂N₂O₂. nih.gov Similarly, analysis of 6-amino-7-hydroxyflavone involves HRMS to verify its structure. mdpi.comresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are particularly useful, revealing characteristic losses of small molecules like CO, H₂O, and for methoxy-containing flavonoids, CH₃ radicals. mdpi.com These fragmentation pathways help to pinpoint the location of substituents, such as the amino and hydroxyl groups on the flavone (B191248) backbone. mdpi.comnih.gov

Table 1: Illustrative HRMS Data for Flavonoid Analysis

| Compound | Molecular Formula | Calculated Mass | Measured Mass (HRMS) | Technique |

|---|---|---|---|---|

| 3′,4′-Diaminoflavone | C₁₅H₁₂N₂O₂ | 252.0899 | 252.0899 | ESI |

This table is illustrative, based on data for structurally similar compounds to demonstrate the utility of HRMS. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is fundamental for the definitive structural confirmation of 4',6-Diamino-7-hydroxyflavone. mdpi.comresearchgate.net NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the verification of the flavone core structure and the precise positions of the amino and hydroxyl substituents. mdpi.com

¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. utexas.edu For flavonoids, the signals for protons on the A and B rings appear in characteristic regions of the spectrum. utexas.edu ¹³C NMR spectroscopy complements this by providing a signal for each unique carbon atom, with chemical shifts that are highly sensitive to the local electronic structure. mdpi.com For example, in the analysis of 7-hydroxyflavone (B191518), ¹H and ¹³C NMR are standard methods for characterization. nih.govresearchgate.net Computational methods like Density Functional Theory (DFT) can be used alongside experimental NMR to predict chemical shifts and aid in the structural analysis of complex flavonoids. mdpi.com Conformational analysis, which examines the spatial arrangement of atoms and the rotation around single bonds, can also be performed using advanced NMR techniques and molecular dynamics simulations. copernicus.org

Table 2: Representative ¹³C NMR Chemical Shifts for a Diaminoflavone Analog

| Carbon Atom Position | Chemical Shift (δ) in ppm |

|---|---|

| C2 | 155.5 |

| C3 | 111.4 |

| C4 | 176.5 |

| C5 | 125.1 |

| C6 | 118.0 |

| C7 | 164.5 |

| C8 | 113.5 |

| C9 | 123.5 |

| C10 | 118.3 |

| C1' | 124.7 |

| C3' | 117.3 |

| C4' | 140.0 |

Data adapted from the characterization of 3′,4′-diaminoflavone in DMSO-d₆ to illustrate typical chemical shifts. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scienceready.com.au When a molecule is irradiated with infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the bonds present. savemyexams.com For 4',6-Diamino-7-hydroxyflavone, IR spectroscopy would be used to confirm the presence of its key functional groups.

The characteristic absorption bands would include:

O-H Stretching: A broad absorption band typically in the range of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. libretexts.orglibretexts.org The broadness is due to hydrogen bonding. savemyexams.com

N-H Stretching: The presence of primary amino (-NH₂) groups is confirmed by two sharp to medium peaks in the 3300-3500 cm⁻¹ region. scienceready.com.aulibretexts.org

C=O Stretching: A strong, sharp absorption peak around 1600-1700 cm⁻¹ is characteristic of the carbonyl (C=O) group in the flavone's C ring. scienceready.com.aulibretexts.org

C-N Stretching: This absorption typically appears in the fingerprint region of the spectrum.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region indicate the presence of the aromatic rings.

This technique was used in the characterization of the related 6-amino-7-hydroxyflavone, where IR spectra helped confirm its structure alongside NMR and mass spectrometry. mdpi.comresearchgate.net

Table 3: Expected IR Absorption Frequencies for 4',6-Diamino-7-hydroxyflavone

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl | O–H stretch | 3200–3600 | Broad, strong |

| Primary Amine | N–H stretch | 3300–3500 | Two sharp peaks |

| Carbonyl | C=O stretch | 1600–1700 | Strong, sharp |

This table presents generally accepted ranges for the indicated functional groups. scienceready.com.aulibretexts.org

Chromatographic techniques are essential for separating 4',6-Diamino-7-hydroxyflavone from reaction mixtures and for assessing its purity. biomedres.us High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like flavonoids. nih.govmyfoodresearch.com By selecting an appropriate stationary phase (column) and mobile phase, HPLC can effectively separate the target compound from impurities, starting materials, and byproducts. biomedres.usphenomenex.com Purity is often assessed using a UV detector, with the purity of 4',6-Diamino-7-hydroxyflavone being quantifiable as a percentage based on the peak area in the chromatogram. selleckchem.com

For more comprehensive analysis, chromatography is often coupled with mass spectrometry.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.govnih.gov It is widely used for profiling complex mixtures of flavonoids and for confirming the identity of the purified compound. rsc.orgresearchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for flavonoids due to their low volatility, GC-MS can be used after a derivatization step to make the analytes more volatile. researchgate.netthaiscience.info This process can provide high-resolution separation and sensitive detection. researchgate.net

These methods are crucial for quality control in the synthesis of flavonoid derivatives, ensuring that the compound used for biological testing is of high purity. biomedres.us

Infrared (IR) Spectroscopy for Functional Group Identification

In Vitro Experimental Models for Biological Activity Assessment

To understand the potential therapeutic effects of 4',6-Diamino-7-hydroxyflavone, its activity is evaluated using various in vitro models. These experiments, conducted on cells grown in a controlled laboratory environment, provide the first insights into how the compound modulates cellular functions.

Cell-based assays are fundamental to determining the biological effects of a compound like 4',6-Diamino-7-hydroxyflavone. These assays utilize established human cell lines, often from cancerous tissues, to screen for activities such as cytotoxicity, anti-proliferative effects, and induction of apoptosis (programmed cell death). nih.gov

For example, flavonoids are frequently tested on various human leukemia cell lines (e.g., HL-60, K562, Jurkat) to assess their anti-leukemic potential. nih.gov The cytotoxic or anti-proliferative activity is often quantified by determining the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth or viability by 50%. In the evaluation of related hydroxyflavones, cytotoxicity was assessed against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer), revealing potent anticancer activity with low IC₅₀ values. nih.govresearchgate.net Similarly, synthetic diaminoflavones have been evaluated for their ability to protect against UVB-induced cell damage and to scavenge reactive oxygen species (ROS) in cellular models. nih.gov These assays can reveal if a compound's activity is linked to antioxidant or pro-oxidant effects, which can play a role in its anticancer mechanism. nih.gov

Table 4: Examples of Cell-Based Assays for Flavonoid Activity

| Assay Type | Cell Line Example | Endpoint Measured | Biological Activity Investigated |

|---|---|---|---|

| Cytotoxicity Assay (MTT/XTT) | HeLa, MDA-MB-231 | Cell Viability (IC₅₀) | Anticancer Potential |

| Apoptosis Assay (Annexin V/PI) | Jurkat, HL-60 | Percentage of Apoptotic Cells | Induction of Programmed Cell Death |

| Cell Cycle Analysis | K562 | Distribution of Cells in G1, S, G2/M phases | Anti-proliferative Mechanism |

This table provides examples of common assays and cell lines used to evaluate flavonoid bioactivity, based on studies of similar compounds. nih.govnih.govnih.gov

Biochemical Assays for Enzyme Inhibition Kinetics

Biochemical assays are fundamental in pharmacological research to determine the interaction between a compound and a specific enzyme. For 4',6-Diamino-7-hydroxyflavone, these assays are crucial for elucidating its potential as an enzyme inhibitor. The primary goal is to characterize the kinetics of inhibition, which describes how the compound affects the enzyme's catalytic efficiency. This involves determining key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The process typically begins with in vitro assays using purified enzymes and specific substrates. The rate of the enzymatic reaction is measured in the presence of varying concentrations of the inhibitor. Common methodologies include spectrophotometric or fluorometric assays where the conversion of a substrate to a colored or fluorescent product is monitored over time. For instance, studies on related flavonoids have utilized human cytochrome P450 (P450) isoforms with fluorogenic substrates to measure IC₅₀ values.

The mechanism of inhibition can be further investigated through kinetic studies by varying the concentrations of both the substrate and the inhibitor. The data are often visualized using double-reciprocal plots (Lineweaver-Burk plots), which can help distinguish between different types of reversible inhibition:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). sci-hub.se

Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This decreases the Vₘₐₓ but does not change the Kₘ. sci-hub.senih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition reduces both Vₘₐₓ and Kₘ. sci-hub.se

Research on structurally similar aminoflavonoids and hydroxyflavones has demonstrated the critical role of the amino and hydroxyl groups in enzyme recognition and inhibition. mdpi.com For example, studies have shown that various flavonoids are potent inhibitors of enzymes like protein tyrosine kinases, cytochrome P450 enzymes, and topoisomerase II. nih.govmdpi.com 7-Hydroxyflavone, a related compound, is a potent inhibitor of CYP1A1 with a reported Kᵢ value of 0.015 µM and also inhibits a microsomal enzyme with an IC₅₀ of 9.0 μM. selleckchem.comresearchgate.net In contrast, 6-hydroxyflavone (B191506) was identified as a noncompetitive inhibitor of CYP2C9. nih.gov The specific substitution pattern on the flavone core, such as the 5,7-diamino-6-hydroxy pattern, has been highlighted as important for potent inhibition against certain kinases. mdpi.com

| Compound | Target Enzyme | Inhibition Parameter | Value | Inhibition Type |

|---|---|---|---|---|

| 7-Hydroxyflavone | CYP1A1 | Kᵢ | 0.015 µM | Not Specified |

| 6-Hydroxyflavone | CYP2C9 | Kᵢ | <2.2 µM | Noncompetitive |

| 7-Hydroxyflavone | Microsomal Enzyme | IC₅₀ | 9.0 µM | Not Specified |

| 6,4'-Diaminoflavone | EGFr | IC₅₀ | 8.7 µM | Not Specified |

| 5,7,3'-Triamino-6-hydroxyflavone | EGFr | IC₅₀ | 7.8 µM | Not Specified |

| 5,7,4'-Triaminoflavone, 6-hydroxyflavone | p56lck | IC₅₀ | 18 µM | Not Specified |

Reporter Gene Assays for Receptor Activation Studies

Reporter gene assays are a powerful and widely used cell-based method to investigate how a compound modulates the activity of specific signaling pathways, particularly those mediated by nuclear receptors or other ligand-dependent transcription factors. To study the effect of 4',6-Diamino-7-hydroxyflavone on receptor activation, a host cell line that does not endogenously express the receptor of interest is typically used.

The core principle of this assay involves transfecting the host cells with two engineered DNA plasmids:

An expression vector containing the gene that codes for the specific receptor being studied.

A reporter vector containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that has a specific hormone response element (HRE). This HRE is recognized and bound by the activated receptor.

Once the cells are successfully transfected, they are treated with the test compound (e.g., 4',6-Diamino-7-hydroxyflavone). If the compound binds to and activates the receptor, the receptor-ligand complex will bind to the HRE on the reporter plasmid. This binding initiates the transcription of the reporter gene, leading to the production of the reporter protein (e.g., luciferase). The activity of the reporter protein can then be easily quantified using a luminometer or spectrophotometer, which provides a direct measure of receptor activation.

This methodology has been effectively used to screen flavonoids for their activity on various receptors. For instance, a related compound, 4',6-dimethoxyisoflavone-7-O-β-D-glucopyranoside (wistin), was identified as a peroxisome proliferator-activated receptor γ (PPARγ) agonist using a PPARγ luciferase reporter assay system. nih.gov The study demonstrated that wistin (B98939) activated PPARγ in a dose-dependent manner. nih.gov In a subsequent study, the same assay system, but specific for PPARα, was used in monkey COS7 kidney cells to show that wistin could also activate PPARα. nih.gov Reporter gene assays have also been employed to assess the effects of flavonoids on other receptors, such as androgen and glucocorticoid receptors. mdpi.com

| Compound | Target Receptor | Assay System | Effect |

|---|---|---|---|

| 4',6-dimethoxyisoflavone-7-O-β-D-glucopyranoside (Wistin) | PPARγ | PPARγ Luciferase Reporter Assay | Dose-dependent activation |

| 4',6-dimethoxyisoflavone-7-O-β-D-glucopyranoside (Wistin) | PPARα | PPARα Luciferase Reporter Assay | Dose-dependent activation (P < 0.01 at 10 µg/mL) |

| Ginsenosides (Rb1, Rg1, 20S) | Nrf2 | ARE Luciferase Reporter Gene Assay | Concentration-dependent activation |

Emerging Research Directions and Application Potential of 4 ,6 Diamino 7 Hydroxyflavone

Research into Chemopreventive and Chemotherapeutic Modalities

Recent studies have highlighted the potential of 4',6-diamino-7-hydroxyflavone and related aminoflavonoids as anticancer agents. Flavonoids, in general, are known to exhibit a range of anticancer properties, including the ability to inactivate carcinogens, inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and block angiogenesis (the formation of new blood vessels that feed tumors). researchgate.net

The specific substitution pattern of amino and hydroxyl groups on the flavonoid core is critical for its cytotoxic activity against cancer cells. For instance, aminoflavones have been investigated as inhibitors of protein tyrosine kinases, which are enzymes that can become overactive in cancer cells. mdpi.com Research on related aminoflavones has shown that the position and number of these functional groups significantly influence their potency. For example, certain diaminoflavone and triaminohydroxyflavone derivatives have demonstrated inhibitory activity against epidermal growth factor receptor (EGFr) and other kinases involved in cancer progression. mdpi.com

Molecular docking and in-vitro studies have begun to elucidate the mechanisms by which these compounds exert their effects. For example, 7-hydroxyflavone (B191518), a structurally related compound, has been shown to exhibit anticancer activity against cervical and breast cancer cell lines and to bind to the anti-apoptotic protein Bcl-2, suggesting a potential mechanism for inducing cancer cell death. nih.gov While direct studies on 4',6-diamino-7-hydroxyflavone are still emerging, the existing body of research on aminoflavonoids provides a strong rationale for its investigation as a chemopreventive and chemotherapeutic agent. mdpi.commdpi.com

Investigation of Anti-inflammatory and Immunomodulatory Capacities

The anti-inflammatory and immunomodulatory properties of flavonoids are well-documented, and 4',6-diamino-7-hydroxyflavone is emerging as a compound of interest in this area. researchgate.net Inflammation is a key pathological process in numerous chronic diseases. mdpi.com Research on the parent compound, 7-hydroxyflavone, has demonstrated its ability to mitigate inflammation by reducing the production of key inflammatory mediators. nih.gov

Studies have shown that 7-hydroxyflavone can inhibit the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are central to the inflammatory cascade. nih.govmedchemexpress.com Furthermore, it has been found to decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov This is achieved, in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. mdpi.comnih.gov

The immunomodulatory effects of aminoflavonoids may also involve their ability to control the production of nitric oxide and modulate the activity of immune cells. mdpi.com For instance, certain aminoflavone derivatives have been shown to influence T-cell differentiation, a key aspect of the adaptive immune response. nih.gov Given these findings, 4',6-diamino-7-hydroxyflavone is a promising candidate for further investigation as a novel anti-inflammatory and immunomodulatory agent.

Advanced Research on Antioxidant Mechanisms and Protective Effects

The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential, and 4',6-diamino-7-hydroxyflavone is no exception. mdpi.comnih.govresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. nih.govnih.gov

Research on 7-hydroxyflavone has demonstrated its capacity to protect cells from oxidative damage. medchemexpress.com It has been shown to reduce nicotine-induced ROS production in renal cells and to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, in liver cells. medchemexpress.com Concurrently, it can increase the levels of endogenous antioxidants such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). medchemexpress.com

The protective effects of 7-hydroxyflavone have been observed in various models of cellular stress. For instance, it has been shown to protect renal proximal tubule cells from nicotine-induced cytotoxicity. medchemexpress.com These protective effects are often mediated through the activation of antioxidant response pathways, such as the ERK/Nrf2/HO-1 pathway. medchemexpress.com The presence of amino and hydroxyl groups in 4',6-diamino-7-hydroxyflavone is expected to contribute significantly to its antioxidant capacity, making it a subject of interest for advanced research into its protective mechanisms. mdpi.com

Exploration of Antiviral and Antimicrobial Research

The potential of flavonoids as antiviral and antimicrobial agents is an active area of research. sysrevpharm.orgresearchgate.net While specific studies on the antimicrobial activity of 4',6-diamino-7-hydroxyflavone are limited, research on the parent compound, 7-hydroxyflavone, provides some insights. One study found that 7-hydroxyflavone isolated from Avicennia officinalis did not exhibit significant antimicrobial activity against several strains of Gram-positive and Gram-negative bacteria. nih.gov However, another study reported that 7-hydroxyflavone derived from an Amycolatopsis species showed moderate inhibitory activity against human pathogens. nih.gov

In the realm of antiviral research, flavonoids have shown promise against a variety of viruses. nih.gov For example, 7-hydroxyflavone has been investigated for its potential to inhibit the replication of enterovirus 71 (EV71), a virus that can cause hand, foot, and mouth disease. medchemexpress.com The study found that 7-hydroxyflavone could inhibit the EV71 3C protease, an enzyme essential for viral replication. medchemexpress.com This suggests that flavonoids, including 4',6-diamino-7-hydroxyflavone, could serve as a scaffold for the development of new antiviral drugs.

Metabolic Disorder Research: Focus on Nonalcoholic Fatty Liver Disease (NAFLD) Pathogenesis

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely linked to metabolic syndrome. mdpi.comxiahepublishing.com The pathogenesis of NAFLD is complex, involving lipid accumulation, oxidative stress, and inflammation. nih.govbinasss.sa.cr Recent research has pointed to 7-hydroxyflavone as a potential therapeutic agent for NAFLD. nih.gov

Studies have shown that 7-hydroxyflavone can mitigate high-fat diet-induced NAFLD in animal models. nih.gov It was found to reduce fat accumulation, hepatic steatosis (the buildup of fat in the liver), and oxidative stress. nih.gov Furthermore, it showed potential in improving abnormal glucose metabolism and promoting energy metabolism. nih.gov

A key finding from this research is the identification of serine/threonine kinase 24 (STK24) as a potential target of 7-hydroxyflavone. nih.gov Molecular docking studies and subsequent experiments confirmed a robust interaction between 7-hydroxyflavone and STK24, and this interaction was shown to inhibit triglyceride deposition in liver cells. nih.gov These findings suggest that 4',6-diamino-7-hydroxyflavone, with its potentially enhanced biological activity, warrants investigation as a novel treatment strategy for NAFLD.

Agrochemical Research: Potential as Biocontrol Agents against Plant Pathogens

In addition to its medicinal potential, 4',6-diamino-7-hydroxyflavone and related compounds are being explored for their applications in agriculture. The use of biocontrol agents, which are natural enemies of plant pathogens, is a promising and sustainable alternative to chemical pesticides. researchgate.netfrontiersin.org

A study investigating the metabolites of Amycolatopsis sp. HSN-02 identified 7-hydroxyflavone as a potent antimicrobial compound. nih.govnih.gov In greenhouse experiments, the purified 7-hydroxyflavone markedly suppressed the development of Cercospora leaf spot disease in tomato plants, demonstrating a control efficacy of 45.04 ± 1.30%. nih.gov This suggests that 7-hydroxyflavone has the potential to be developed as a biocontrol agent to protect crops from fungal pathogens. nih.govnih.gov

The development of effective biocontrol agents is a key area of agricultural research. elsevier.com The discovery of the antifungal properties of 7-hydroxyflavone opens up the possibility of exploring 4',6-diamino-7-hydroxyflavone and other synthetic derivatives as even more potent and selective biocontrol agents for sustainable agriculture.

Future Perspectives in Flavonoid-Based Drug Discovery Research

The diverse biological activities of 4',6-diamino-7-hydroxyflavone and its parent compound, 7-hydroxyflavone, underscore their potential in drug discovery. The ability of these compounds to interact with multiple biological targets, including enzymes, kinases, and transcription factors, makes them attractive candidates for the development of novel therapeutics for a wide range of diseases. mdpi.comnih.govnih.gov

Future research will likely focus on several key areas. Firstly, further optimization of the flavonoid structure through medicinal chemistry approaches could lead to the development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. researchgate.net This could involve the synthesis and screening of a library of related compounds to identify those with the most desirable therapeutic profiles.

Secondly, a deeper understanding of the molecular mechanisms underlying the biological effects of these compounds is needed. This will involve the use of advanced techniques in molecular and cellular biology to identify and validate their biological targets and to elucidate the signaling pathways they modulate.

Finally, pre-clinical and clinical studies will be necessary to evaluate the safety and efficacy of the most promising candidates in relevant disease models and eventually in humans. The journey from a promising lead compound to a clinically approved drug is long and challenging, but the emerging research on 4',6-diamino-7-hydroxyflavone suggests that it is a journey worth undertaking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.